

# Preparation of DSPC Liposomes by Thin-Film Hydration: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 18:0 DAP

Cat. No.: B15578653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that are widely used as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1][2] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly used in liposome formulations. Its high phase transition temperature ( $T_c \approx 55^\circ\text{C}$ ) creates a rigid and stable lipid bilayer at physiological temperatures, which minimizes drug leakage and allows for controlled and sustained drug release.[3]

This document provides a detailed protocol for the preparation of DSPC-containing liposomes using the thin-film hydration method followed by extrusion. This technique is one of the most common and straightforward laboratory methods for producing unilamellar vesicles of a defined size.[4][5][6]

## Materials and Equipment

Materials	Equipment
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	Round-bottom flask
Cholesterol (Chol)	Rotary evaporator
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)	Vacuum pump
Organic solvent (e.g., chloroform, methanol, or a mixture)	Water bath or heating block
Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate buffer)	Vortex mixer
Drug to be encapsulated	Liposome extruder
Polycarbonate membranes (e.g., 100 nm pore size)	
Syringes	
Dynamic Light Scattering (DLS) instrument	
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system	

## Experimental Protocols

### Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This protocol details the formation of unilamellar vesicles with a defined size.

#### 1. Lipid Film Formation:

- Dissolve DSPC and other lipids, such as cholesterol, in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask. A common and stable molar ratio for DSPC to Cholesterol is 55:45.<sup>[1]</sup>

- Attach the flask to a rotary evaporator.
- Evaporate the organic solvent under reduced pressure. The water bath should be set to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C) to ensure the formation of a thin, uniform lipid film on the flask's inner wall.[4]
- To ensure the complete removal of any residual organic solvent, place the flask under a high vacuum for a minimum of 2 hours.

## 2. Hydration:

- Pre-heat the hydration buffer to a temperature above the  $T_c$  of DSPC (e.g., 60-65°C). For passive loading of a hydrophilic drug, the drug should be dissolved in this buffer.[4]
- Add the warm hydration buffer to the flask containing the dried lipid film. The volume of the buffer will dictate the final lipid concentration.
- Agitate the flask, for instance by vortexing, to detach the lipid film from the glass wall. This process results in a milky suspension of multilamellar vesicles (MLVs).[4]

## 3. Size Reduction (Extrusion):

- Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Equilibrate the extruder to a temperature above the  $T_c$  of DSPC (e.g., 60-65°C).
- Load the MLV suspension into one of the extruder's syringes.
- Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[4] This procedure yields a translucent suspension of unilamellar liposomes with a size close to that of the membrane pores.

## 4. Purification:

- To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size-exclusion chromatography or dialysis.[4]

## Protocol 2: Active Drug Loading (pH Gradient Method)

This protocol is suitable for ionizable drugs.

- **Establish a pH Gradient:** Prepare the liposomes using an acidic hydration buffer (e.g., citrate buffer, pH 4). After the extrusion process, replace the external acidic buffer with a buffer of a higher pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or size-exclusion chromatography.
- **Drug Incubation:** Warm both the liposome suspension and a concentrated solution of the drug to a temperature above the  $T_c$  of DSPC (e.g., 60°C).
- **Add the drug solution** to the liposome suspension at the desired drug-to-lipid ratio.
- **Incubate the mixture** for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to cross the lipid bilayer and become trapped in the acidic core.
- **Purification:** Remove the unencapsulated drug via size-exclusion chromatography or dialysis.

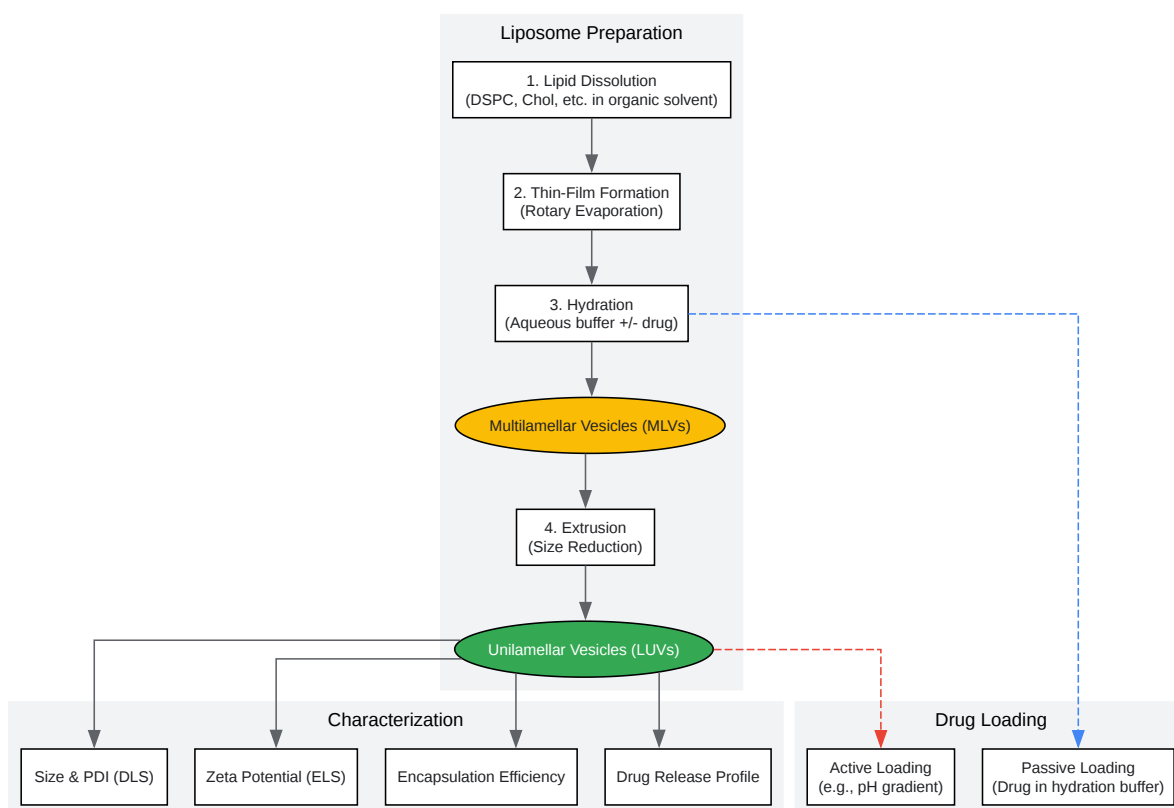
## Characterization of DSPC Liposomes

Thorough characterization is essential to ensure the quality and stability of the liposomal formulation.

Parameter	Technique	Typical Values	Key Considerations
Mean Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	50 - 200 nm	Influenced by extrusion pressure, filter pore size, and lipid concentration.
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2	A measure of the width of the particle size distribution.
Zeta Potential	Electrophoretic Light Scattering (ELS)	Neutral to slightly negative	Can be modified by including charged lipids to prevent aggregation.
Encapsulation Efficiency (Passive Loading)	Varies	Typically low	Dependent on drug properties and formulation parameters.
Encapsulation Efficiency (Active Loading)	Varies	Can approach 100%	Suitable for ionizable drugs.
Drug Release	In vitro release assay	Slow release profile	DSPC provides a stable bilayer, minimizing leakage. <sup>[7]</sup>

To calculate the Encapsulation Efficiency (EE%), the following formula is used:  $EE\% = (\text{Amount of encapsulated drug} / \text{Total initial amount of drug}) \times 100$

## Visualized Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for DSPC liposome preparation and characterization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Liposome preparation [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preparation of DSPC Liposomes by Thin-Film Hydration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578653#how-to-prepare-dspc-liposomes-by-thin-film-hydration]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)